molecular formula C9H17BrO2 B1599719 Ethyl 5-bromo-2,2-dimethylpentanoate CAS No. 77858-42-5

Ethyl 5-bromo-2,2-dimethylpentanoate

Cat. No. B1599719
CAS RN: 77858-42-5
M. Wt: 237.13 g/mol
InChI Key: WTOZJVIKYIUYOQ-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

To a solution of 28.7 ml of diisopropylamine in 150 ml of tetrahydrofuran was added 126 ml of 1.6M n-butyllithium-hexane with stirring at -5° to 0° C. and the mixture was further stirred for 30 minutes. This reaction mixture was cooled to -78° C. and 26.7 ml of ethyl isobutyrate was added dropwise. The mixture was stirred for 1 hour, after which 41.8 g of 1,3-dibromopropane was added dropwise. The reaction mixture was stirred at -78° C. for 1 hour and then at room temperature for 2 hours. The mixture was then poured in aqueous solution of ammonium chloride and extracted with ethyl acetate. The extract was washed with water and dried. The solvent was then distilled off and the residue was subjected to vacuum distillation to provide 40.3 g of the title compound as colorless oil. b.p. 76°-78° C./0.27 mmHg
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
41.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[C:8]([O:13][CH2:14][CH3:15])(=[O:12])[CH:9]([CH3:11])[CH3:10].[Br:16][CH2:17][CH2:18][CH2:19]Br.[Cl-].[NH4+]>O1CCCC1>[Br:16][CH2:17][CH2:18][CH2:19][C:9]([CH3:11])([CH3:10])[C:8]([O:13][CH2:14][CH3:15])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
28.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
26.7 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Step Three
Name
Quantity
41.8 g
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring at -5° to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -78° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.